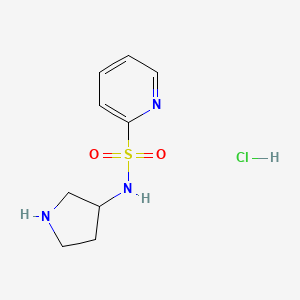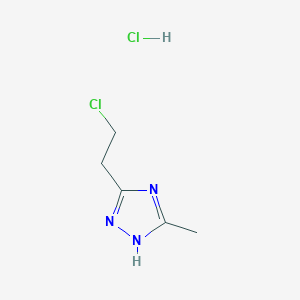
3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride” is a derivative of the 1,2,4-triazole group, which is a type of heterocyclic compound. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It’s often used in pharmaceuticals and agrochemicals due to its versatile reactivity .
Aplicaciones Científicas De Investigación
Material Science and Synthesis
One study focused on the solubility thermodynamics and partitioning processes of a novel antifungal compound from the 1,2,4-triazole class. The compound demonstrated poor solubility in buffer solutions and hexane but better solubility in alcohols, suggesting its potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
Corrosion Inhibition
Research on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole revealed its efficiency as a corrosion inhibitor for mild steel in acidic media. The compound showed high inhibition efficiencies, suggesting that triazole derivatives could serve as effective corrosion inhibitors (Lagrenée et al., 2002).
Chemical Reactions and Properties
The synthesis and reactions of N-chloromethyl-1,2,4-triazoles with sulfur and oxygen nucleophiles were explored, highlighting the versatility of triazole derivatives in forming compounds with potential antifungal properties. The study provides insights into the synthetic utility of chloromethylated triazoles (El-wassimy, Abdel-rahman, Ghattas, & Allah, 1992).
Synthesis of Specific Derivatives
A direct synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt as an intermediate for preparing pesticides was detailed, showcasing the compound's role in agricultural chemistry. This synthesis approach emphasized the compound's importance in the production of pesticides (Ying, 2004).
Antitumor Potential
Research on 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine revealed its role as a key precursor for synthesizing novel triazines and triazepines with potential antitumor activity. This indicates the broader pharmacological potential of triazole derivatives (Badrey & Gomha, 2012).
Mecanismo De Acción
- Alkylating agents covalently modify various intracellular targets, including DNA, proteins, and other cellular components .
- Specifically, it can crosslink DNA strands, impair DNA replication, and interfere with transcription and repair processes .
Target of Action
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
3-(2-chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3H2,1H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPNMZFKSWCBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
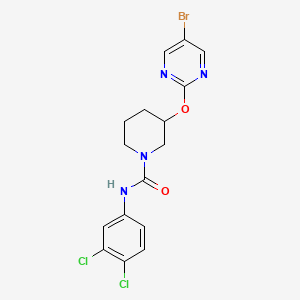
![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2777790.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2777795.png)
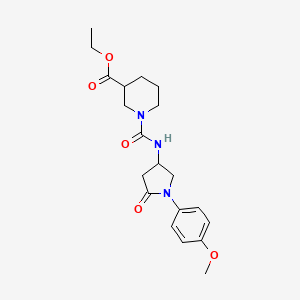
![1-[(2-Chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2777797.png)
![1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2777802.png)

![3-[(2-Methylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2777805.png)
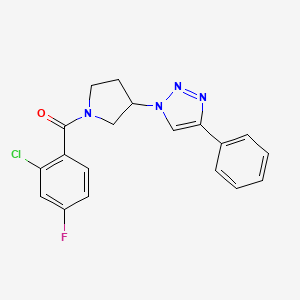

![tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate](/img/structure/B2777808.png)
